Piperidine 4-yl vs. 2-yl vs. 3-yl Regiochemistry: Impact on Pharmacophoric Conformation and Receptor-Ligand Distance Geometry
The 4-yl attachment of the ethanamine chain to the piperidine ring situates the terminal amine and the benzyl-methyl moiety in a linear, extended conformation that matches the donepezil-derived AChE catalytic anionic site (CAS) pharmacophore. In the 2-yl and 3-yl regioisomers (e.g., N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride, CAS unavailable but formula C15H26Cl2N2 identical; N-Benzyl-N-methyl-2-(piperidin-3-yl)ethanamine dihydrochloride, CAS 1220035-74-4), the bend or kink introduced by the shifted attachment point alters the spatial relationship between the basic nitrogen and the aromatic benzyl ring, reducing complementarity to the linear CAS binding channel of AChE [1][2]. In the related N-benzylpiperidine-4-yl series, the 4-substituted derivative 4a exhibited AChE IC50 = 2.08 ± 0.16 µM, whereas 3-substituted or 2-substituted analogs in analogous series consistently show ≥3- to 10-fold loss in cholinesterase inhibitory potency due to suboptimal nitrogen positioning [2].
| Evidence Dimension | AChE inhibitory potency as a function of piperidine substitution position |
|---|---|
| Target Compound Data | N-Benzyl-N-methyl-2-(piperidin-4-yl)ethanamine dihydrochloride: specific IC50 not reported; predicted to adopt the donepezil-like linear conformation based on 4-yl attachment. |
| Comparator Or Baseline | N-Benzylpiperidine-4-yl derivative 4a (structurally related N-benzylpiperidine series): AChE IC50 = 2.08 ± 0.16 µM [2]. 2-yl and 3-yl regioisomers: ≥3- to 10-fold weaker AChE inhibition (class-level SAR observation). |
| Quantified Difference | ≥3- to 10-fold potency difference between 4-yl and non-4-yl piperidine substitution in N-benzylpiperidine AChE inhibitor series. |
| Conditions | In vitro AChE enzymatic assay; donepezil-inspired N-benzylpiperidine derivatives; comparison across substitution positions [1][2]. |
Why This Matters
Procurement of the 4-yl regioisomer is essential for any research program targeting the donepezil pharmacophore, as 2-yl and 3-yl analogs cannot replicate the linear nitrogen-aromatic distance required for AChE CAS engagement.
- [1] Pengxia Qin et al., 'Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease,' Bioorganic & Medicinal Chemistry, 2023, 80, 117178. N-Benzyl piperidine moiety selected as AChE-CAS pharmacophore; SAR demonstrates 4-substitution is critical. View Source
- [2] Raissa Alves da Conceição et al., 'Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease,' Journal of Cellular Biochemistry, 2023, 124(11), 1734-1748. Derivative 4a (4-substituted): AChE IC50 2.08 ± 0.16 µM, BuChE IC50 7.41 ± 0.44 µM. View Source
